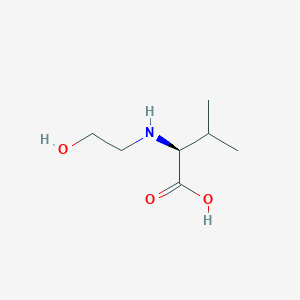

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid

Übersicht

Beschreibung

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid, also known as HMB, is a metabolite of the essential amino acid leucine. It is a popular dietary supplement among athletes and bodybuilders due to its potential to enhance muscle growth, reduce muscle damage, and improve exercise performance.

Wirkmechanismus

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is thought to work by activating the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in regulating muscle protein synthesis. It also appears to have anti-catabolic effects by reducing the activity of the ubiquitin-proteasome pathway, which is responsible for breaking down muscle proteins.

Biochemische Und Physiologische Effekte

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been shown to increase muscle protein synthesis and reduce muscle damage in response to exercise. It may also improve muscle function and reduce muscle wasting in various clinical populations. (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its beneficial effects on muscle health.

Vorteile Und Einschränkungen Für Laborexperimente

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is a relatively safe and well-tolerated supplement, making it suitable for use in lab experiments. However, its effects may vary depending on the dose, duration of use, and individual characteristics of the participants. Additionally, (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid may interact with other supplements or medications, which should be taken into consideration when designing experiments.

Zukünftige Richtungen

There are several areas of future research that could further elucidate the potential benefits of (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid. These include investigating the optimal dose and duration of use, exploring its effects on different populations, such as women and older adults, and examining its potential synergistic effects with other supplements or medications. Additionally, further research is needed to fully understand the mechanisms underlying the beneficial effects of (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid on muscle health.

In conclusion, (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is a promising dietary supplement with potential benefits for muscle growth, exercise performance, and muscle wasting. While more research is needed to fully understand its mechanisms of action and optimal use, the current evidence suggests that (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid may be a useful tool for promoting muscle health and function.

Synthesemethoden

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid can be synthesized via the enzymatic conversion of leucine by the enzyme α-ketoisocaproate dioxygenase. It can also be synthesized chemically by reacting α-ketoisocaproic acid with ethylene glycol in the presence of a catalyst.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been extensively studied for its potential benefits in muscle growth and exercise performance. It has been shown to increase muscle protein synthesis, reduce muscle damage, and improve muscle function in both trained and untrained individuals. (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has also been studied for its potential benefits in reducing muscle wasting in various clinical populations, including the elderly and individuals with chronic diseases.

Eigenschaften

IUPAC Name |

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNYQRXDVGKEIT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906618 | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

CAS RN |

101769-73-7 | |

| Record name | L-Valine, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)